molecular formula C9H11N5O3S B14917796 n-(5-Nitroimidazo[2,1-b]thiazol-6-yl)morpholin-4-amine

n-(5-Nitroimidazo[2,1-b]thiazol-6-yl)morpholin-4-amine

Cat. No.: B14917796
M. Wt: 269.28 g/mol
InChI Key: MUOIQBSHQMHWPH-UHFFFAOYSA-N
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Description

n-(5-Nitroimidazo[2,1-b]thiazol-6-yl)morpholin-4-amine is a chemical compound of high interest in medicinal chemistry research due to its fused nitroimidazothiazole scaffold. This structure is representative of a privileged class of imidazole hybrids , which are invaluable in the development of novel therapeutic agents . The imidazole ring is a fundamental building block in many nucleotides and is considered a privileged structure in anticancer drug development, particularly suited for kinase inhibition concepts . While specific biological data for this exact compound requires further investigation, closely related analogs, such as N-Benzyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine , demonstrate that this chemical space is actively explored for its pharmacological potential . Researchers can utilize this compound to explore structure-activity relationships (SAR) and as a key synthetic intermediate for generating more complex polycyclic hybrid molecules . Its core structure is also relevant in the context of developing agents against infectious diseases, as related imidazo-fused heterocycles have shown promising activity against resistant bacteria . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H11N5O3S

Molecular Weight

269.28 g/mol

IUPAC Name

N-(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)morpholin-4-amine

InChI

InChI=1S/C9H11N5O3S/c15-14(16)8-7(10-9-13(8)3-6-18-9)11-12-1-4-17-5-2-12/h3,6,11H,1-2,4-5H2

InChI Key

MUOIQBSHQMHWPH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1NC2=C(N3C=CSC3=N2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(5-Nitroimidazo[2,1-b]thiazol-6-yl)morpholin-4-amine typically involves multicomponent reactions. One approach includes the use of N-Boc-N-propargylthiazol-2-amines, carbon monoxide, a secondary amine, and oxygen under the catalysis of a PdI2/KI system. This reaction occurs under relatively mild conditions (100°C under 20 atm of a 4:1 mixture of CO-air) and leads to the formation of 2-(imidazo[2,1-b]thiazol-5-yl)-N,N-dialkylacetamides .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar multicomponent reactions with appropriate scaling of reagents and conditions to ensure high yield and purity .

Chemical Reactions Analysis

Key Steps

  • Thiazole Core Formation

    • The thiazole ring is typically synthesized via the Hantzsch–Traumann method , which involves condensation of α-keto esters with thioureas .

    • Subsequent cyclization steps form the imidazo[2,1-b]thiazole core, often requiring nitration to introduce the nitro group at the 5-position .

  • Functionalization with Morpholine

    • The morpholin-4-amine group is introduced via nucleophilic substitution or reductive amination , depending on the intermediate structure. For example, bromide derivatives may undergo substitution with secondary amines .

    • Amide bond formation or direct amination of activated intermediates (e.g., aldehydes) are critical for attaching the morpholine moiety .

  • Nitro Group Reactivity

    • The nitro group at the 5-position can undergo reductive amination or hydrogenation to form amine derivatives, though this may alter biological activity .

Reaction Type Reagents/Conditions Purpose
Hantzsch–Traumannα-Keto esters, thioureas, acidThiazole ring formation
CyclizationNitration agents (e.g., HNO₃)Imidazo[2,1-b]thiazole core synthesis
Reductive aminationAldehydes, NaCNBH₃, AcOHMorpholine amine attachment
HydrogenationH₂, Pd/C catalystNitro group reduction

Functional Group Reactivity

The compound’s reactivity stems from its nitro group, thiazole ring, and morpholine amine:

Nitro Group

  • Reduction : Susceptible to catalytic hydrogenation (e.g., H₂/Pd) to form amine derivatives, which may enhance or alter biological activity .

  • Electrophilic Substitution : The nitro group directs substituents to specific positions on the aromatic core, influencing reactivity in further functionalization .

Thiazole Ring

  • Condensation Reactions : Engages in cyclization or coupling reactions, particularly with carbonyl-containing substrates .

  • Coordination Chemistry : Can act as a ligand in metal complexes, though this is less explored in the context of nitroimidazo derivatives .

Morpholine Amine

  • Nucleophilic Attacks : Participates in amide bond formation or substitution reactions with electrophiles .

  • Protonation/Deprotonation : Affects solubility and reactivity under acidic/basic conditions, critical for bioavailability .

Biological and Pharmacological Interactions

While direct data on this compound is limited, studies on analogous nitroimidazo derivatives highlight potential mechanisms:

Docking Studies

  • Fer Kinase Interaction : Similar nitroimidazo-thiadiazole compounds exhibit strong binding to Fer kinase’s active site via hydrogen bonds (e.g., with Asn 573, Asp 702) and hydrophobic interactions .

  • Energy Calculations : Binding energies range from -7.9 to -8.9 kcal/mol , depending on substituents, suggesting high affinity for kinase targets .

ADMET Predictions

  • Solubility/Permeability : Morpholine’s amine group may enhance aqueous solubility, a critical factor for oral bioavailability .

  • Metabolic Stability : Nitro groups are metabolically stable under physiological conditions but can undergo reductive activation in hypoxic environments (e.g., cancer cells) .

Comparative Analysis with Related Compounds

Feature n-(5-Nitroimidazo[2,1-b]thiazol-6-yl)morpholin-4-amine Nitroimidazooxazine Derivatives Thiazole-Based Inhibitors
Core Structure Nitroimidazo-thiazole + morpholine amineNitroimidazo-oxazineThiazole + pyrimidine amine
Key Reactivity Nitro reduction, morpholine substitutionBenzylic amine functionalizationThiazole condensation
Biological Targets Fer kinase (inferred)Mycobacterium tuberculosis (proven)CDK4/CDK6 kinases (proven)
Synthetic Complexity Multi-step cyclization + amide formationReductive amination + deprotectionHantzsch–Traumann + enaminone steps

Mechanism of Action

The mechanism by which n-(5-Nitroimidazo[2,1-b]thiazol-6-yl)morpholin-4-amine exerts its effects involves the interaction with specific molecular targets. For instance, its antibacterial activity is attributed to the inhibition of essential bacterial enzymes, leading to the disruption of vital cellular processes . The exact molecular pathways can vary depending on the specific derivative and its target organism.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structure and Substituent Variations

The imidazo[2,1-b]thiazole core is shared among several analogs, but substituents at position 6 critically modulate biological activity and physicochemical properties. Key analogs include:

Table 1: Structural and Functional Comparison of Analogs
Compound Name Substituent at Position 6 Key Features Biological Activity Physicochemical Notes
n-(5-Nitroimidazo[2,1-b]thiazol-6-yl)morpholin-4-amine Morpholin-4-amine Hydrophilic, electron-rich amine Not explicitly reported Likely moderate solubility
2-({5-Nitroimidazo[2,1-b]thiazol-6-yl}oxy)phenol Oxyphenol Phenolic hydroxyl group Undisclosed Lower solubility (phenolic OH)
3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one Chromen-2-one Coumarin-derived fluorophore Antiviral (Parvovirus B19) Low solubility (lipophilic core)
5-(Imidazo[2,1-b]thiazol-6-yl)-4-methylthiazol-2-amine Methylthiazol-2-amine Methylthiazole with primary amine EGFR kinase inhibition Moderate solubility

Biological Activity

N-(5-Nitroimidazo[2,1-b]thiazol-6-yl)morpholin-4-amine is a complex organic compound that integrates a nitroimidazole moiety with a thiazole ring and a morpholine group. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and findings from various studies.

  • Molecular Formula : C9_9H11_{11}N5_5O3_3S
  • Molecular Weight : 269.28 g/mol
  • SMILES Representation : [Insert SMILES structure here]

This compound is believed to exert its biological effects through several mechanisms:

  • Nitroreduction : The nitro group undergoes reduction to form reactive intermediates that can interact with bacterial DNA, leading to cell death.
  • Inhibition of Enzymes : The morpholine moiety may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival.
  • Intrabacterial Metabolism : Studies have shown that the compound can release nitric oxide (NO- ), which is toxic to bacteria and can disrupt their cellular processes .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Below are summarized findings from key studies:

Pathogen MIC (µg/mL) Activity
Mycobacterium tuberculosis0.5 - 2Significant activity observed
Staphylococcus aureus8Moderate activity
Escherichia coli16Moderate activity

Case Studies

  • Study on Mycobacterium tuberculosis :
    A study demonstrated that this compound exhibited potent activity against both replicating and non-replicating forms of Mycobacterium tuberculosis. The compound showed an MIC value as low as 0.5 µg/mL, indicating its potential as an antitubercular agent .
  • Evaluation Against Gram-positive Bacteria :
    In another study, the compound was tested against Staphylococcus aureus and Bacillus subtilis, showing MIC values of 8 µg/mL and 4 µg/mL respectively. These results suggest that the compound could be effective against common Gram-positive pathogens .

Anticancer Activity

Recent research has also explored the anticancer potential of this compound. Preliminary findings indicate that it may induce apoptosis in cancer cell lines:

Cell Line IC50 (µM) Effect
A549 (Lung cancer)12.5Induces apoptosis
MCF-7 (Breast cancer)15Growth inhibition

Q & A

Basic Questions

Q. What synthetic strategies are recommended for synthesizing N-(5-Nitroimidazo[2,1-b]thiazol-6-yl)morpholin-4-amine, and how are intermediates validated?

  • Methodological Answer : Key steps include (i) coupling nitroimidazothiazole precursors with morpholine derivatives via nucleophilic substitution or Buchwald-Hartwig amination, (ii) nitro group introduction via nitration under controlled conditions (e.g., HNO₃/H₂SO₄), and (iii) purification via column chromatography. Intermediates are validated using ¹H/¹³C NMR (e.g., confirming amine linkage at δ 3.5–3.8 ppm for morpholine protons) and HPLC (purity >95%) . For nitro group confirmation, FT-IR (asymmetric NO₂ stretch at ~1520 cm⁻¹) and X-ray crystallography (where available) are critical .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • Methodological Answer :

  • X-ray crystallography : Resolve crystal structure using SHELXL for bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonds stabilizing dimers) .
  • NMR spectroscopy : Assign peaks for imidazothiazole (δ 7.5–8.5 ppm) and morpholine (δ 2.5–3.8 ppm) moieties.
  • HPLC-MS : Confirm molecular ion ([M+H]⁺) and rule out byproducts.
  • Elemental analysis : Validate C/H/N/S ratios within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported inhibitory activities (e.g., IC₅₀) of imidazothiazole derivatives against enzymes like EGFR or intestinal alkaline phosphatase?

  • Methodological Answer :

  • Assay standardization : Compare buffer conditions (e.g., pH, ionic strength) and enzyme sources (recombinant vs. native) across studies. For example, levamisole derivatives show IC₅₀ variability (5000–400,000 nM) depending on phosphatase isoform and assay setup .
  • Structural validation : Use co-crystallization (e.g., with EGFR kinase domain) to confirm binding modes. Discrepancies may arise from nitro group positioning affecting hydrogen bonding with active-site residues .
  • Kinetic analysis : Determine competitive vs. non-competitive inhibition via Lineweaver-Burk plots.

Q. What strategies enhance the tyrosine kinase inhibitory activity of this compound through structural modifications?

  • Methodological Answer :

  • Nitro group optimization : Replace nitro with electron-withdrawing groups (e.g., -CF₃) to enhance electrophilicity and target binding. Derivatives with 4-methylthiazole substituents show improved EGFR inhibition (IC₅₀ < 100 nM) .
  • Morpholine ring substitution : Introduce hydrophilic groups (e.g., hydroxyl) to improve solubility without compromising activity.
  • SAR studies : Screen analogues via Mass Activated Droplet Sorting (MADS) for high-throughput activity profiling .

Q. How does the nitro group in the imidazothiazole ring influence electronic properties and metabolic stability?

  • Methodological Answer :

  • Computational modeling : DFT calculations (e.g., Gaussian09) reveal nitro groups increase electron deficiency, enhancing π-π stacking with kinase hydrophobic pockets.
  • Metabolic assays : Incubate with liver microsomes to assess nitro-reduction susceptibility. Nitroimidazoles often form reactive intermediates, requiring stability tests in reducing environments (e.g., glutathione presence) .

Q. What computational and experimental approaches validate binding modes with target enzymes?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Predict binding poses using EGFR kinase PDB entries (e.g., 1M17). Prioritize poses with nitro group proximity to catalytic Lys721.
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kₐₙ/kₒff) to confirm docking predictions.
  • Mutagenesis studies : Engineer EGFR mutants (e.g., T790M) to test resistance profiles .

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